

Application Notes and Protocols for Acylation Reactions of 4-Bromo-3-methoxyaniline

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Compound of Interest

Compound Name: 4-Bromo-3-methoxyaniline

Cat. No.: B105682

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the acylation of **4-bromo-3-methoxyaniline**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The N-acylation of this substituted aniline is a fundamental transformation that allows for the introduction of various functional groups, modulating the compound's physicochemical properties and enabling the construction of more complex molecular architectures.

Introduction

4-Bromo-3-methoxyaniline (CAS No. 19056-40-7) is an aromatic amine containing a bromine atom and a methoxy group on the phenyl ring.[1] The amino group is a versatile handle for chemical modification, and its acylation is a common strategy in organic synthesis to protect the amine, alter its reactivity, or to build amide-containing target molecules. Common acylating agents for anilines include acetic anhydride and acetyl chloride.[2] The resulting N-acyl-**4-bromo-3-methoxyaniline** derivatives are valuable intermediates in drug discovery and materials science.

Data Presentation

Due to the limited availability of specific experimental data for the acylation of **4-bromo-3-methoxyaniline** in the public domain, the following table provides expected product

characteristics based on general knowledge of acylation reactions and data from closely related compounds. This data should be confirmed by experimental analysis.

Acylating Agent	Product Name	Molecular Formula	Molecular Weight (g/mol)	Expected Physical Form	Expected Melting Point (°C)
Acetic Anhydride	N-(4-Bromo-3-methoxyphenyl)acetamide	C ₉ H ₁₀ BrNO ₂	244.09	White to off-white solid	Similar to isomers like N-(3-bromo-4-methoxyphenyl)acetamide (111-115 °C) [3]
Acetyl Chloride	N-(4-Bromo-3-methoxyphenyl)acetamide	C ₉ H ₁₀ BrNO ₂	244.09	White to off-white solid	Similar to isomers like N-(3-bromo-4-methoxyphenyl)acetamide (111-115 °C) [3]
Chloroacetyl Chloride	N-(4-Bromo-3-methoxyphenyl)-2-chloroacetamide	C ₉ H ₉ BrClNO ₂	278.53	Solid	To be determined experimentally

Experimental Protocols

The following are detailed methodologies for the N-acylation of **4-bromo-3-methoxyaniline**.

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This protocol is a classic method for the acetylation of anilines and is expected to give a clean product with high yield.

Materials:

- **4-Bromo-3-methoxyaniline**
- Glacial Acetic Acid
- Acetic Anhydride
- Deionized Water
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of **4-bromo-3-methoxyaniline** in glacial acetic acid.
- To the stirred solution, add 1.1 to 1.5 equivalents of acetic anhydride in one portion.
- Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
- Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of ice-cold water with stirring.
- Collect the precipitated solid product by vacuum filtration.
- Wash the solid with cold deionized water to remove any remaining acetic acid.

- Dry the product in a vacuum oven.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(4-bromo-3-methoxyphenyl)acetamide.

Protocol 2: Acylation using Acetyl Chloride with a Base

This method is suitable for acylation with more reactive acyl chlorides and uses a base to neutralize the HCl byproduct.^[4]

Materials:

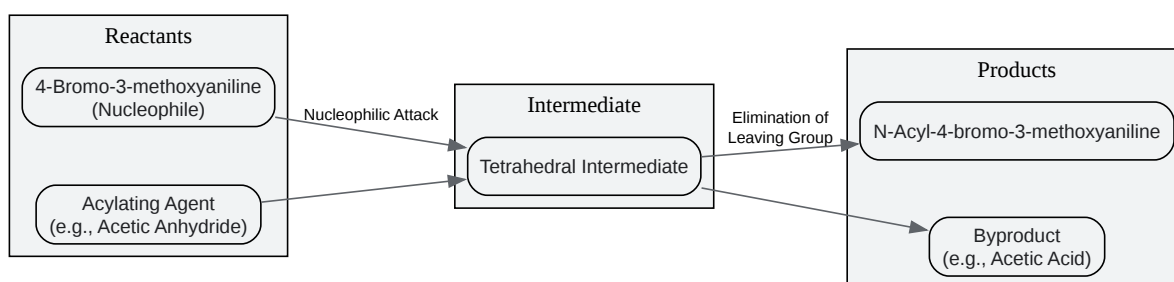
- **4-Bromo-3-methoxyaniline**
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Acetyl Chloride (or other acyl chloride)
- Triethylamine (Et₃N) or Pyridine
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of **4-bromo-3-methoxyaniline** in anhydrous DCM or THF.
- Cool the solution to 0 °C in an ice bath.
- Add 1.2 to 1.5 equivalents of triethylamine or pyridine to the solution.

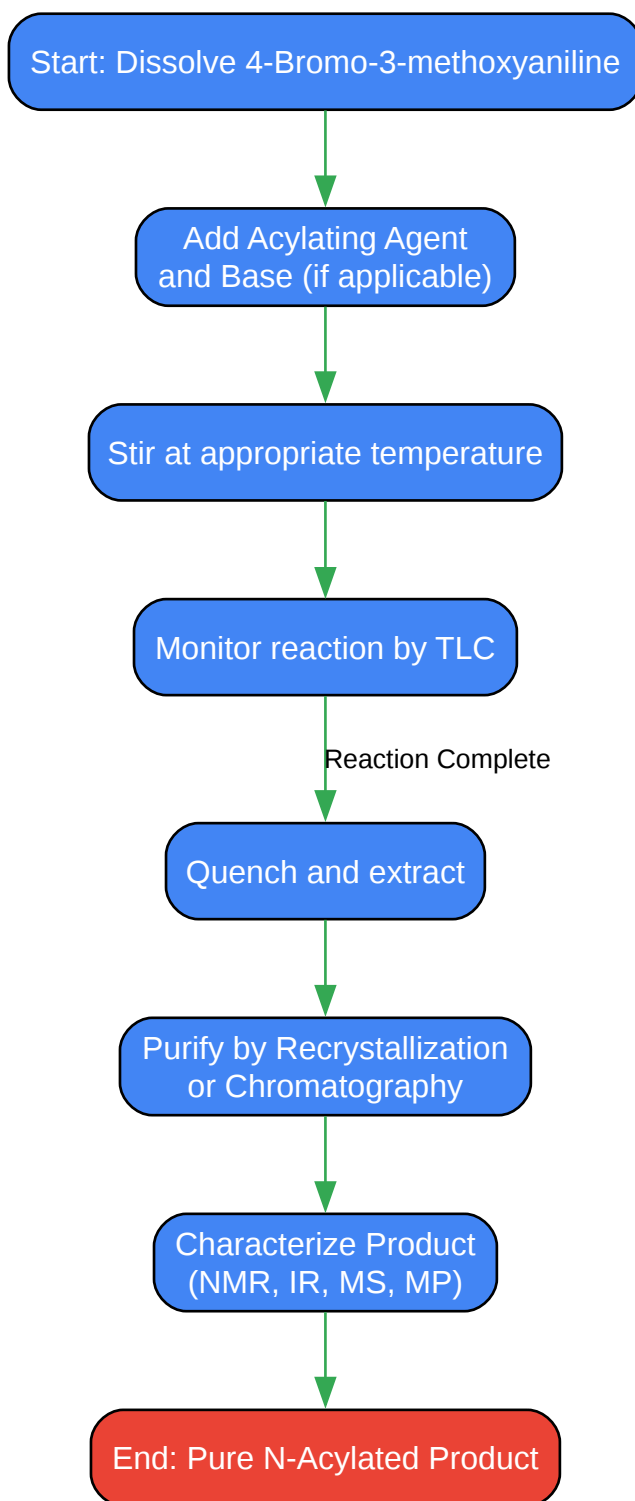
- Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel or by recrystallization.

Visualizations



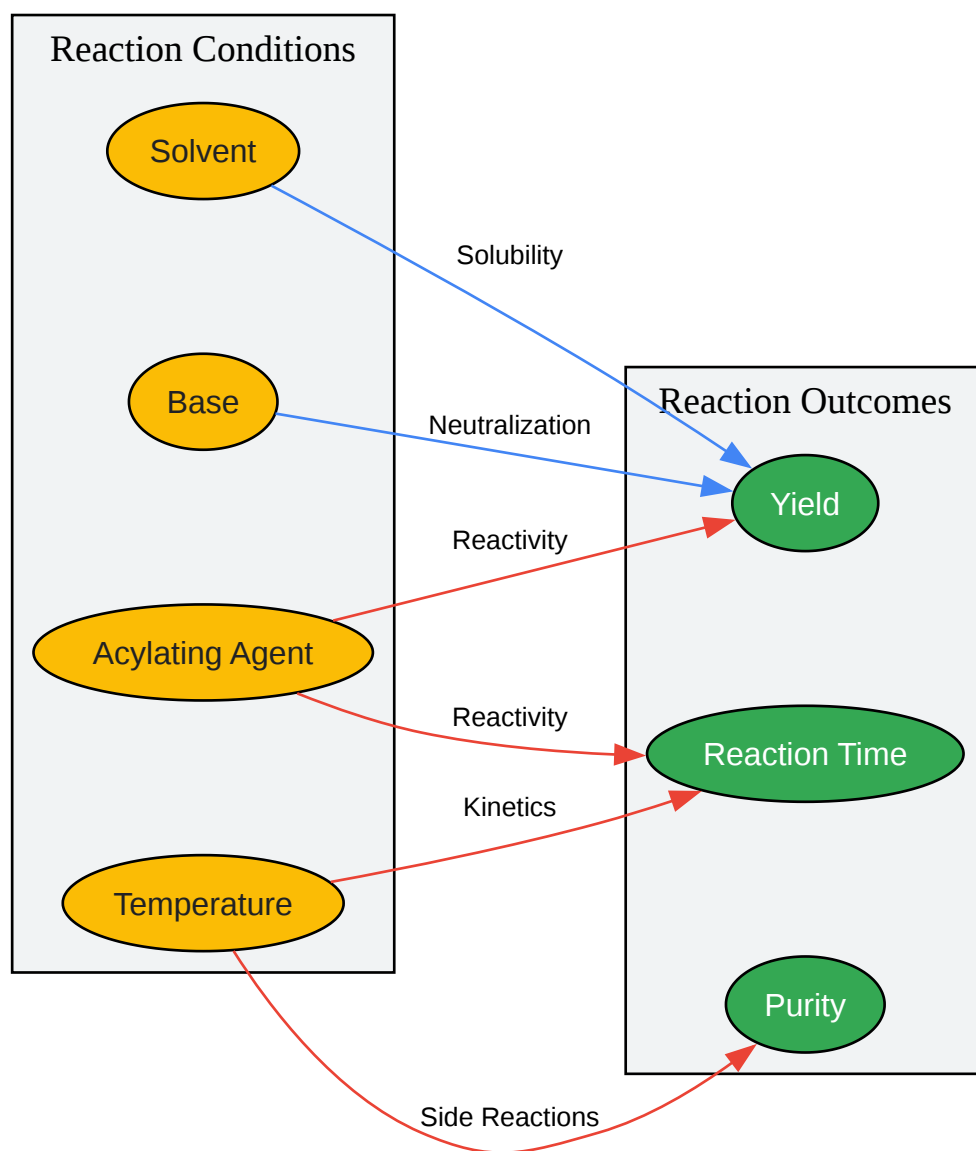
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Caption: General mechanism of N-acylation of **4-bromo-3-methoxyaniline**.



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Caption: General experimental workflow for the acylation of **4-bromo-3-methoxyaniline**.



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